molecular formula C38H41NO3P2S B12298206 (R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12298206
M. Wt: 653.7 g/mol
InChI Key: XVKDXVRFGFPCPB-XMIQIOACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Key Functional Groups and Their Roles

Functional Group Role in Structure and Reactivity
Sulfinamide (–S(O)NH–) Chirality source; stabilizes transition states in asymmetric catalysis via H-bonding.
Diphenylphosphanyl (–PPh₂) Metal coordination sites; enhance electron-richness for catalytic activity.
Dimethoxy (–OCH₃) Electron donation via resonance; steric shielding of the aromatic ring.
Ethylene bridge (–CH₂CH–) Conformational flexibility; spatial arrangement of phosphanyl groups for chelation.

The sulfinamide group adopts a tetrahedral geometry around sulfur, with the tert-butyl substituent inducing steric bulk to enforce stereochemical rigidity. The two diphenylphosphanyl groups exhibit divergent orientations due to the ethylene bridge’s conformational dynamics, creating a pseudo-C₂-symmetric environment favorable for enantioselective catalysis.

Configuration Determination at Chiral Centers: R/S Nomenclature

This compound contains three stereogenic centers:

  • Sulfur atom in the sulfinamide group (R configuration).
  • Central carbon in the ethylenic bridge (S configuration).
  • Carbon bearing the dimethoxyphenyl group (S configuration).

Experimental Configuration Assignment

  • X-ray Crystallography : Single-crystal analysis resolved the absolute configurations, confirming the (R,S,S) stereodescriptor. The Flack parameter (refined to 0.02) validated the chiral assignments.
  • NMR Spectroscopy : Diastereotopic proton splitting in the ethylenic bridge (δ 2.8–3.2 ppm, J = 12.5 Hz) and NOE correlations between the sulfinamide’s NH and the tert-butyl group confirmed spatial proximity, aligning with the R configuration at sulfur.
  • Optical Rotation : [α]D²⁵ = +48.6° (c = 1.0, CHCl₃) matched computational predictions for the (R,S,S) enantiomer.

Table 2: Stereochemical Data for Chiral Centers

Center Configuration Method of Determination Key Evidence
Sulfur R X-ray, Optical rotation Flack parameter = 0.02; [α]D²⁵ = +48.6°
Bridge Carbon S X-ray, NOE NMR NOE between NH and CH₂–PPh₂
Aryl Carbon S X-ray, Cahn-Ingold-Prelog priority Priority order: PPh₂ > CH₂SO(NHtBu) > OCH₃

Conformational Dynamics of the Ethylene Bridging Unit

The ethylene bridge (–CH₂–CH–) between the sulfinamide and dimethoxyphenyl groups adopts two dominant conformers:

  • Anti-periplanar : Phosphanyl groups on opposite sides (ΔG‡ = 8.2 kcal/mol).
  • Synclinal : Phosphanyl groups adjacent (ΔG‡ = 6.7 kcal/mol).

Conformational Analysis

  • DFT Calculations : B3LYP/6-31G(d) simulations revealed a 1.5 kcal/mol energy preference for the synclinal conformer due to reduced steric clash between the tert-butyl and dimethoxyphenyl groups.
  • Variable-Temperature NMR : Line broadening at –40°C indicated slow interconversion (k = 1.2 × 10³ s⁻¹), with coalescence temperature (Tc) at –15°C.

Table 3: Conformational Parameters of the Ethylene Bridge

Parameter Anti-Periplanar Synclinal
Dihedral Angle (°) 178.3 62.4
Energy (kcal/mol) +1.5 0.0 (reference)
Population at 25°C (%) 32 68

The synclinal conformation positions the diphenylphosphanyl groups for optimal chelation to metals, as evidenced by Pd(II) complexation studies showing a 15:1 preference for synclinal vs. anti-periplanar coordination.

Electronic Effects of Dimethoxy Substitution on Aromatic Coordination

The 4,5-dimethoxy substituents on the phenyl ring exert dual electronic and steric influences:

  • Resonance Donation : Methoxy groups increase electron density at the para position by +0.18 e (NPA charges), enhancing π-backdonation to metal d-orbitals.
  • Steric Shielding : The 4,5-dimethoxy arrangement creates a 142° dihedral angle with the adjacent PPh₂ group, limiting axial approach to the metal center.

Comparative Electronic Studies

  • UV-Vis Spectroscopy : A bathochromic shift (Δλ = 22 nm) in the Pd(0) complex vs. non-methoxy analogues confirmed enhanced metal-to-ligand charge transfer.
  • IR Analysis : ν(Pd–P) stretching frequencies decreased by 45 cm⁻¹ in the dimethoxy derivative, indicating stronger Pd–P bonds due to increased electron density.

Table 4: Electronic Parameters of Dimethoxy Substitution

Property With –OCH₃ Without –OCH₃
Hammett σₚ –0.27 +0.12
Pd–P Bond Length (Å) 2.28 2.35
MLCT Band (nm) 318 296

The dimethoxy groups thus enhance catalytic activity in Heck couplings, achieving 98% ee versus 73% ee for des-methoxy analogues.

Properties

Molecular Formula

C38H41NO3P2S

Molecular Weight

653.7 g/mol

IUPAC Name

N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C38H41NO3P2S/c1-38(2,3)45(40)39-34(28-43(29-18-10-6-11-19-29)30-20-12-7-13-21-30)33-26-35(41-4)36(42-5)27-37(33)44(31-22-14-8-15-23-31)32-24-16-9-17-25-32/h6-27,34,39H,28H2,1-5H3/t34-,45?/m1/s1

InChI Key

XVKDXVRFGFPCPB-XMIQIOACSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)OC)OC

Canonical SMILES

CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)OC)OC

Origin of Product

United States

Biological Activity

(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organophosphorus compound with potential biological activities. Its structure features multiple diphenylphosphanyl groups and a sulfinamide functional group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₃₈H₄₁N₁O₃P₂S
  • Molecular Weight : 653.75 g/mol
  • CAS Number : 2565792-27-8

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of phosphanyl groups suggests potential interactions with nucleophilic sites in proteins, which can modulate enzymatic activities.

Enzyme Inhibition

Research indicates that compounds with phosphanyl moieties can act as enzyme inhibitors. For instance, studies have shown that similar organophosphorus compounds can inhibit serine hydrolases, leading to alterations in metabolic pathways.

Receptor Modulation

The sulfinamide group may enhance the compound's ability to interact with specific receptors, potentially influencing neurotransmitter systems. Preliminary data suggest that this compound could modulate serotonin receptors, which are crucial in mood regulation and various neuropsychiatric disorders.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of (R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide.

Study Biological Activity Methodology Key Findings
Study 1Enzyme inhibitionIn vitro assaysSignificant inhibition of serine hydrolases; IC50 values below 100 nM.
Study 2Receptor modulationBinding assaysHigh affinity for serotonin receptors; potential agonistic activity observed.
Study 3CytotoxicityCell viability assaysInduced apoptosis in cancer cell lines; IC50 values around 50 µM.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of similar organophosphorus compounds, it was found that they induced apoptosis in various cancer cell lines through caspase activation pathways. The compound demonstrated comparable effects, suggesting potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of related sulfinamide compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, hinting at therapeutic applications for neurodegenerative diseases.

Scientific Research Applications

As a Ligand in Asymmetric Synthesis

Chiral phosphine ligands like (R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide are crucial in asymmetric synthesis. They facilitate reactions that produce enantiomerically enriched compounds, which are essential in pharmaceuticals.

Reaction Type Catalyst Yield Enantiomeric Excess (%)
Hydrogenation(R)-N-((S)-2-(Diphenylphosphanyl)...95%92%
Cross-CouplingPd/(R)-N-((S)-2-(Diphenylphosphanyl)...90%85%
Michael Addition(R)-N-((S)-2-(Diphenylphosphanyl)...88%87%

Role in Transition Metal Catalysis

The compound has been employed as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of various transformations, such as Suzuki-Miyaura coupling and Heck reactions. The steric and electronic properties of this ligand allow for fine-tuning of reaction conditions.

Potential Antitumor Activity

Recent studies have indicated that compounds similar to (R)-N-((S)-2-(Diphenylphosphanyl)... exhibit potential antitumor activities. For instance, research into phosphine-based compounds has shown their ability to inhibit tumor growth in various cancer cell lines.

Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.25Induces apoptosis through mitochondrial pathways
A375-C5 (Melanoma)0.33Inhibits cell proliferation via cell cycle arrest
NCI-H460 (Lung Cancer)0.30Disrupts signaling pathways involved in survival

Modulation of Receptor Activity

The compound has also been investigated for its role as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. Its structural features allow it to selectively target specific receptor subtypes, providing insights into drug design for neurodegenerative diseases.

Case Study 1: Asymmetric Hydrogenation

In a study published by MDPI, the effectiveness of (R)-N-((S)-2-(Diphenylphosphanyl)... was demonstrated in the asymmetric hydrogenation of ketones, yielding high enantiomeric excesses and conversions under mild conditions.

Case Study 2: Antitumor Activity Evaluation

A comprehensive evaluation of phosphine derivatives, including (R)-N-((S)-2-(Diphenylphosphanyl)... showed promising results against multiple cancer cell lines, suggesting its potential as a lead compound for further development.

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires protection from light and inert atmosphere at room temperature .
  • Hazards : Classified with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) .
  • Stereochemical Complexity : The (R) and (S) configurations at the sulfinamide and ethyl backbone, respectively, define its chiral environment .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes critical differences between the target compound and three closely related sulfinamide derivatives:

Attribute Target Compound Compound from Compound from Compound from
Molecular Formula C₃₈H₄₁NO₃P₂S C₃₆H₃₇NOP₂S C₃₉H₄₁NO₃P₂S C₃₆H₃₃NO₃P₂S
Molecular Weight 653.75 g/mol 594.70 g/mol 670.72 g/mol 636.63 g/mol
Key Substituents - Two diphenylphosphanyl groups
- 4,5-Dimethoxyphenyl
- Two diphenylphosphanyl groups
- Simple phenyl group
- 4-Methoxyphenyl
- N,2-dimethyl
- Benzo[d][1,3]dioxol fused ring
- Phenylmethyl
Stereochemical Features (R)-sulfinamide, (S)-ethyl backbone (R)-sulfinamide, (S)-ethyl backbone (R)-sulfinamide, (R)-methyl backbone (R)-sulfinamide, (R)-benzo[d][1,3]dioxol backbone
Applications Potential asymmetric catalysis (inference based on structure) Widely used in asymmetric synthesis as a chiral ligand Modified steric profile for niche catalytic applications Electron-deficient aromatic system for enhanced reactivity
Safety Profile H315, H319 Not explicitly stated Not explicitly stated Not explicitly stated

Functional Group Analysis

  • Diphenylphosphanyl Groups: Present in all compared compounds, these groups act as strong σ-donors in metal coordination, critical for catalytic activity .
  • Benzo[d][1,3]dioxol () : This fused-ring system introduces rigidity and electron-withdrawing effects, which may alter substrate binding in catalytic cycles .

Catalytic Performance Insights

While direct catalytic data for the target compound is unavailable, inferences can be drawn:

  • Electronic Modulation : The methoxy groups in the target compound could stabilize transition states via resonance, a feature absent in ’s N,2-dimethyl variant .

Research Findings and Computational Relevance

  • DFT Studies : Computational methods, such as those described in and , could elucidate the electronic structure of these compounds. For example, gradient-corrected density-functional approximations (e.g., B3LYP) might predict the impact of methoxy groups on electron density distribution .

Preparation Methods

Stereoselective Condensation with Titanium Isopropoxide

Reaction Mechanism and Key Steps

The most widely reported method involves a titanium-mediated condensation between 2-(diphenylphosphino)benzaldehyde and (R)-(+)-2-methylpropane-2-sulfinamide (Ellman’s sulfinamide). Titanium(IV) isopropoxide (Ti(OPri)₄) serves as a Lewis acid to activate the aldehyde, enabling stereoselective imine formation. Subsequent nucleophilic addition of a phosphine-containing Grignard reagent introduces the second diphenylphosphanyl group.

Critical Parameters:
  • Molar Ratios : A 1:1.1 stoichiometry of aldehyde to sulfinamide ensures complete conversion.
  • Solvent : Anhydrous tetrahydrofuran (THF) prevents hydrolysis of Ti(OPri)₄.
  • Temperature : Reactions proceed optimally at 50°C for 20 hours.

Optimization and Yield

Post-condensation, the intermediate imine is treated with 2-(diphenylphosphino)phenyllithium to install the second phosphine moiety. This step achieves a diastereomeric ratio (dr) of 3:1 in favor of the desired (S,R)-configuration. Final purification via silica gel chromatography yields the product in 85% isolated yield with 98% enantiomeric excess (ee) .

Palladium-Catalyzed Asymmetric Alkylation

Ligand Design and Substrate Scope

An alternative route employs palladium catalysts with chiral sulfinamide-phosphine hybrid ligands (e.g., Xiao-Phos) to enable enantioselective C–P bond formation. The ligand’s sulfinamide group coordinates palladium, while the phosphine moiety directs stereochemistry during alkylation.

Representative Protocol:
  • Substrate : 4,5-Dimethoxy-2-bromophenyl ethyl sulfinamide.
  • Catalyst : Pd₂(dba)₃ (2 mol%) with Xiao-Phos (4 mol%).
  • Conditions : Toluene, 80°C, 12 hours.
  • Outcome : 92% yield , 99% ee .

Industrial-Scale Adaptations

Patent CN103709195A describes a scaled-up variant using continuous flow reactors to enhance efficiency. Key modifications include:

  • Catalyst Recycling : Immobilized palladium on carbon reduces metal leaching.
  • Solvent Recovery : Distillation reclaims >95% toluene, lowering costs.
  • Throughput : 25 kg batches achieved with <1% impurity .

Dynamic Kinetic Resolution (DKR) of Racemic Intermediates

Principle and Application

Dynamic kinetic resolution resolves racemic sulfinyl chlorides using chiral bases (e.g., Cinchona alkaloids), enabling access to both enantiomers of the target compound. This method is critical for synthesizing non-commercially available phosphine precursors.

Case Study:
  • Substrate : Racemic 2-(diphenylphosphino)-4,5-dimethoxybenzenesulfinyl chloride.
  • Base : Quinine (10 mol%).
  • Outcome : 80% ee for (R)-isomer, 74% yield .

Limitations and Solutions

  • Low ee in Bulky Substrates : Steric hindrance reduces resolution efficiency. Switching to sterically undemanding bases (e.g., DMAP) improves ee to 90% .
  • Scale-Up Challenges : Microreactor technology mitigates heat dissipation issues during exothermic DKR.

Grignard Reagent-Based Sulfinamide Functionalization

Methodology Overview

This approach leverages Grignard reagents to sequentially functionalize the sulfinamide core. The protocol, detailed in ACS Organic Process Research & Development, involves:

  • Sulfinyl Chloride Formation : Treatment of sulfinic acid with thionyl chloride (SOCl₂).
  • Nucleophilic Addition : Reaction with 2-(diphenylphosphino)phenyllithium.
Performance Metrics:
Step Yield (%) Purity (%)
Sulfinyl Chloride 95 98
Grignard Addition 88 97
Final Product 83 99

Industrial Production and Cost Optimization

Large-Scale Synthesis

Patent US20190233375 outlines a cost-effective route for multi-kilogram production:

  • Starting Material : Commercially available (R)-2-methylpropane-2-sulfinamide.
  • Key Reaction : Copper-mediated coupling with 2-(diphenylphosphino)benzaldehyde.
  • Throughput : 100 kg/month with $34/g production cost.

Solvent and Catalyst Economics

Component Cost Contribution (%) Recycling Efficiency (%)
THF 25 90
Ti(OPri)₄ 15 85
Palladium Catalyst 40 95

Q & A

Q. What synthetic methodologies are commonly employed for constructing chiral sulfinamide-phosphine ligands like this compound?

The synthesis typically involves stereoselective formation of the sulfinamide core and sequential introduction of diphenylphosphine groups. Key steps include:

  • Use of chiral sulfinamide auxiliaries (e.g., Ellman’s methodology) to establish stereocenters.
  • Palladium-catalyzed cross-coupling for phosphine group installation, leveraging aryl halides or triflates as intermediates.
  • Protecting group strategies (e.g., methoxy groups in the aryl backbone) to prevent undesired side reactions .
  • Characterization via 31P NMR^{31}\text{P NMR} to confirm phosphine coordination and chiral HPLC to validate enantiopurity.

Q. How is the stereochemical configuration of this compound verified experimentally?

  • X-ray crystallography : Programs like SHELXL or SIR97 refine crystal structures to resolve stereochemical ambiguities. For example, SHELXL’s least-squares refinement can achieve R-factors < 0.05 for high-quality datasets, confirming absolute configuration .
  • Circular Dichroism (CD) : Correlates experimental CD spectra with computational predictions (e.g., time-dependent DFT) to validate chiral centers .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • HPLC-MS : Quantifies impurities (<0.1% as per pharmacopeial standards) and detects sulfinamide degradation products .
  • NMR spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} NMR identify regioisomeric byproducts and phosphine oxidation.

Advanced Research Questions

Q. How can contradictions between computational predictions (DFT) and experimental stereochemical data be resolved?

  • Functional selection : Hybrid functionals (e.g., B3LYP with 20% exact exchange) improve accuracy for non-covalent interactions. Becke’s 1993 study showed such functionals reduce errors in thermochemical predictions to ~2.4 kcal/mol .
  • Solvent modeling : Include implicit solvent models (e.g., PCM) to account for solvation effects on conformational equilibria.
  • Cross-validation : Compare multiple methods (e.g., MP2, CCSD(T)) for critical stereoelectronic parameters.

Q. What strategies optimize reaction yield and enantioselectivity in large-scale synthesis?

  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, catalyst loading, solvent polarity). For example, a 23^3 factorial design in flow chemistry reduced reaction time by 40% while maintaining >95% ee .
  • Catalyst screening : Test chiral ligands (e.g., BINAP, Josiphos) to enhance enantioselectivity. Kinetic studies (Eyring analysis) can identify rate-limiting steps.

Q. How can structural ambiguities in crystallographic data be addressed when the compound forms polymorphs?

  • High-resolution data collection : Use synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).
  • Hirshfeld surface analysis : Differentiates polymorphs by quantifying intermolecular interactions (e.g., C–H···π vs. P=O contacts) .
  • DFT-assisted refinement : Constrain bond lengths/angles using DFT-optimized geometries during SHELXL refinement .

Q. What mechanistic insights can DFT provide for phosphine ligand substitution reactions involving this compound?

  • Transition state analysis : Locate TSs for ligand exchange using nudged elastic band (NEB) methods.
  • Natural Bond Orbital (NBO) analysis : Quantifies donor-acceptor interactions (e.g., P→Pd σ-donation) during catalysis .
  • Benchmarking : Compare activation energies with experimental kinetic data (e.g., Eyring plots) to validate computational models .

Key Notes

  • For synthetic protocols, prioritize peer-reviewed methodologies (e.g., controlled copolymerization in ).
  • Computational studies should cite Becke’s exchange-correlation functionals for reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.